Thalicarpine
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Overview
Description
Thalicarpine is a natural aporphine benzylisoquinoline vinca alkaloid with notable antineoplastic activityThis compound has been studied for its antiproliferative and antitumor properties, making it a compound of interest in cancer research .
Preparation Methods
Thalicarpine is typically isolated from the roots of Thalictrum species. The extraction process involves drying the roots, followed by solvent extraction and chromatographic purification to isolate the alkaloid. The empirical formula of this compound is C41H48N2O8 .
Chemical Reactions Analysis
Thalicarpine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Scientific Research Applications
Thalicarpine has a wide range of scientific research applications:
Chemistry: It is studied for its unique chemical structure and reactivity.
Biology: this compound is used to investigate cellular processes and mechanisms of action.
Medicine: Its antineoplastic properties make it a candidate for cancer treatment research.
Industry: Potential applications in the pharmaceutical industry for developing new cancer therapies
Mechanism of Action
Thalicarpine exerts its effects by binding to and inhibiting p-glycoprotein, a multidrug resistance efflux pump. This inhibition prevents the efflux of chemotherapeutic agents from cancer cells, enhancing their efficacy. This compound also induces single-strand breaks in DNA, leading to cell cycle arrest at the G2/M and G1 phases. This dual mechanism of action contributes to its antiproliferative and antitumor activities .
Comparison with Similar Compounds
Thalicarpine is unique among alkaloids due to its dual mechanism of action and its ability to inhibit p-glycoprotein. Similar compounds include:
Berberine: Another alkaloid with antineoplastic properties.
Pseudoberberine: An analogue of berberine with similar biological activities.
Thalfoetidine: A bisbenzylisoquinoline with antiparasitic properties.
Northalfoetidine: A derivative of thalfoetidine with potential leishmanicidal activity
This compound stands out due to its specific inhibition of p-glycoprotein and its ability to induce DNA damage, making it a promising candidate for cancer research and therapy.
Biological Activity
Thalicarpine, an isoquinoline alkaloid derived from the plant Thalictrum dasycarpum, has garnered attention for its potential biological activities, particularly in the realm of oncology. This article delves into the compound's mechanisms of action, its effects on various cancer cell lines, and clinical trial findings, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique molecular structure, which contributes to its biological activity. Its chemical formula is C19H21N3O3, and it possesses several functional groups that facilitate interactions with biological targets.
Research indicates that this compound exhibits anticancer properties through multiple mechanisms:
- Inhibition of Protein Synthesis : this compound has been shown to inhibit the synthesis of DNA, RNA, and proteins in various cancer cell lines. For instance, it significantly reduces thymidine incorporation in KB cells, indicating a blockade in DNA synthesis .
- Targeting Key Receptors : Molecular docking studies reveal that this compound binds effectively to several important receptors involved in cancer progression:
The binding affinities of this compound to these receptors suggest a strong potential for therapeutic applications in cancer treatment.
In Vitro Studies
In vitro studies have demonstrated this compound's efficacy against various cancer cell lines:
These findings underscore this compound's broad-spectrum activity against different types of cancer cells.
Clinical Trials
This compound has undergone clinical evaluation for its anticancer effects. A notable phase II trial involved administering this compound at a dose of 1100 mg/m² weekly via intravenous infusion to patients with advanced malignancies. The trial reported the following outcomes:
- Common Toxic Effects : Nausea, lethargy, arm pain, and ECG changes.
- Lack of Efficacy : No complete or partial objective responses were observed among participants .
Despite its initial promise, the trial concluded that this compound did not demonstrate significant clinical activity, leading to the discontinuation of further investigations .
Case Studies
Several case studies have attempted to evaluate this compound's potential as a therapeutic agent:
- Case Study on Advanced Malignancies : A study focused on patients with advanced cancers receiving this compound showed no significant tumor response but highlighted the need for better understanding of dosing and administration methods .
- Comparative Study with Other Alkaloids : Research comparing this compound with other anticancer alkaloids indicated that while it possesses unique mechanisms, its effectiveness may be limited by factors such as solubility and side effects .
Properties
CAS No. |
5373-42-2 |
---|---|
Molecular Formula |
C41H48N2O8 |
Molecular Weight |
696.8 g/mol |
IUPAC Name |
(6aS)-9-[2-[[(1S)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-4,5-dimethoxyphenoxy]-1,2,10-trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline |
InChI |
InChI=1S/C41H48N2O8/c1-42-12-10-23-16-32(44-3)34(46-5)20-27(23)29(42)15-26-19-33(45-4)36(48-7)22-31(26)51-37-18-25-14-30-39-24(11-13-43(30)2)17-38(49-8)41(50-9)40(39)28(25)21-35(37)47-6/h16-22,29-30H,10-15H2,1-9H3/t29-,30-/m0/s1 |
InChI Key |
ZCTJIMXXSXQXRI-KYJUHHDHSA-N |
SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)OC5=CC(=C(C=C5CC6C7=CC(=C(C=C7CCN6C)OC)OC)OC)OC)OC)OC |
Isomeric SMILES |
CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=CC(=C(C=C43)OC)OC5=CC(=C(C=C5C[C@H]6C7=CC(=C(C=C7CCN6C)OC)OC)OC)OC)OC)OC |
Canonical SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)OC5=CC(=C(C=C5CC6C7=CC(=C(C=C7CCN6C)OC)OC)OC)OC)OC)OC |
Appearance |
Solid powder |
melting_point |
160.5 °C |
Key on ui other cas no. |
5373-42-2 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Thalicarpine; taliblastine; thaliblastin; thalicarpin. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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